molecular formula C13H15BrClNO3 B6634847 2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide

2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide

Cat. No. B6634847
M. Wt: 348.62 g/mol
InChI Key: YMLCFFCNDJUBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes and proteins that are involved in cancer cell growth and proliferation. It may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide in lab experiments is its potential therapeutic applications. It has been shown to have anticancer and neuroprotective properties, which makes it a promising compound for further study. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for the study of 2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to study its potential use in combination therapy with other anticancer or neuroprotective compounds. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in both preclinical and clinical studies.

Synthesis Methods

The synthesis of 2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide has been reported using various methods. One such method involves the reaction of 2-bromo-5-chlorobenzoyl chloride with 3-hydroxy-2-methyloxolan-3-ylmethylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been studied in various cancer cell lines. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO3/c1-8-13(18,4-5-19-8)7-16-12(17)10-6-9(15)2-3-11(10)14/h2-3,6,8,18H,4-5,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLCFFCNDJUBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CNC(=O)C2=C(C=CC(=C2)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide

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